3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes This compound is characterized by a fused ring system that includes a naphthalene moiety and a furochromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of naphthalen-2-yl derivatives with suitable furochromene precursors. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted furochromenes .
Scientific Research Applications
3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound can interact with cellular components, leading to changes in cellular functions. For example, its photochromic properties allow it to change structure upon exposure to light, which can be utilized in various applications .
Comparison with Similar Compounds
Similar Compounds
Naphthopyrans: These compounds share a similar naphthalene moiety and exhibit photochromic properties.
Uniqueness
3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one is unique due to its specific fused ring system, which imparts distinct chemical and physical properties. Its combination of naphthalene and furochromene structures makes it particularly valuable for applications requiring photochromic and fluorescent characteristics .
Properties
Molecular Formula |
C21H12O3 |
---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
3-naphthalen-2-ylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H12O3/c22-21-8-7-16-10-17-18(12-23-20(17)11-19(16)24-21)15-6-5-13-3-1-2-4-14(13)9-15/h1-12H |
InChI Key |
FCWFEPMIQNTYCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=COC4=C3C=C5C=CC(=O)OC5=C4 |
Origin of Product |
United States |
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